molecular formula C3HBrF4 B1596946 3-Bromo-1,1,3,3-tetrafluoropropene CAS No. 460-61-7

3-Bromo-1,1,3,3-tetrafluoropropene

Cat. No.: B1596946
CAS No.: 460-61-7
M. Wt: 192.94 g/mol
InChI Key: FRVWTAHTVVUDFK-UHFFFAOYSA-N
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Description

3-Bromo-1,1,3,3-tetrafluoropropene is a halogenated hydrocarbon with the molecular formula C3HBrF4 and a molecular weight of 192.94 g/mol. This compound is a liquid at room temperature and has a boiling point of approximately 33.4-33.6°C. It is also known by its alternate name, 3-Bromo-2H-tetrafluoroprop-1-ene.

Scientific Research Applications

3-Bromo-1,1,3,3-tetrafluoropropene has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

  • Industry: this compound is used in the production of refrigerants and other industrial chemicals due to its stability and low reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene typically involves the halogenation of tetrafluoropropene. This process requires specific reaction conditions, including the use of bromine (Br2) as a halogenating agent and controlled temperature and pressure settings to ensure the selective addition of bromine to the propene molecule.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1,3,3-tetrafluoropropene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

  • Reduction: Reduction reactions may use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield products such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or alkanes.

  • Substitution: Substitution reactions can result in the formation of various halogenated derivatives.

Comparison with Similar Compounds

  • 3-Bromo-1,1,1-trifluoropropane

  • 1-Bromo-2,3,3,3-tetrafluoropropene

Properties

IUPAC Name

3-bromo-1,1,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4/c4-3(7,8)1-2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVWTAHTVVUDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380801
Record name 3-Bromo-1,1,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-61-7
Record name 3-Bromo-1,1,3,3-tetrafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,1,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1,1,3,3-tetrafluoropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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